molecular formula C18H11Cl2N5O2 B2782316 3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-31-3

3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2782316
CAS RN: 888418-31-3
M. Wt: 400.22
InChI Key: QDJUIKHTTDYDEM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H11Cl2N5O2 and its molecular weight is 400.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one, along with its derivatives, showcases significant potential in scientific research, particularly in the synthesis of new chemical entities with promising biological activities. One area of interest is the synthesis of pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been tested for antimicrobial activity, highlighting the relevance of this chemical framework in developing new antimicrobial agents (El-Agrody et al., 2001).

Antimalarial Effects

Another significant application of derivatives of this compound is in the field of antimalarial research. Studies have demonstrated the synthesis and antimalarial effects of related triazolopyrimidines, showing activity against Plasmodium berghei in mice, which could pave the way for new therapeutic options in malaria treatment (Werbel, Elslager, & Chu, 1973).

Antibacterial Agents

The search for new antibacterial agents has also benefited from research into this compound derivatives. Compounds synthesized from similar chemical structures have shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, potentially offering new avenues for antibiotic development (Kumar et al., 2009).

Synthesis and Characterization

The versatility of the triazolopyrimidinone scaffold allows for the synthesis of a wide range of derivatives with varied biological activities. The synthetic methodologies employed in creating these compounds are crucial for exploring their potential as pharmaceutical agents. Research has been conducted on the synthesis and characterization of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating the compound's utility in generating novel molecules with potential antimicrobial properties (Prasanna Kumara, Mohana, & Mallesha, 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-12-3-1-11(2-4-12)15(26)9-24-10-21-17-16(18(24)27)22-23-25(17)14-7-5-13(20)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJUIKHTTDYDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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